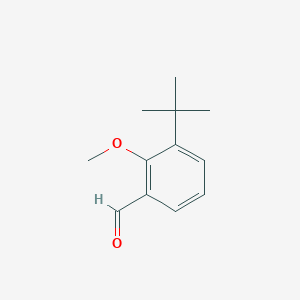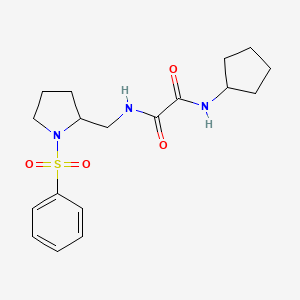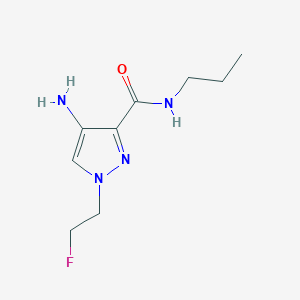![molecular formula C22H24N4OS B2875256 N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)苯并[b]噻吩-2-甲酰胺 CAS No. 2034443-41-7](/img/structure/B2875256.png)
N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)苯并[b]噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide”, there are related compounds that have been synthesized and studied. For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .科学研究应用
Antibacterial Agents
The structural motif of tetrahydroquinazoline has been associated with significant antibacterial properties. Research indicates that derivatives of tetrahydroquinazoline exhibit good antibacterial activity against various Gram-positive and Gram-negative bacterial strains . This suggests that our compound of interest could be synthesized into derivatives that serve as potent antibacterial agents, potentially contributing to the development of new antibiotics.
Antiviral Agents
Tetrahydroquinazoline derivatives have also been studied for their antiviral properties. Specifically, they have shown promise as inhibitors of tick-borne encephalitis virus reproduction . This implies that the compound may be valuable in the synthesis of antiviral drugs, particularly for diseases caused by flaviviruses.
Anticancer Research
The quinazoline ring system is known to be present in many compounds with anticancer activity. The ability of tetrahydroquinazoline derivatives to inhibit p97 ATPase and GATA modulator suggests that they could be used in the development of anticancer drugs . These compounds could be particularly useful in targeting cancers that are dependent on these pathways for cell survival and proliferation.
Antimalarial Agents
Compounds containing the tetrahydroquinazoline structure have been reported as fast-acting antimalarial agents . This opens up research avenues for our compound to be tested for antimalarial activity, potentially leading to new treatments for malaria.
Histamine H4 Receptor Modulators
Histamine H4 receptor is involved in the immune response and inflammatory processes. Tetrahydroquinazoline derivatives have been identified as modulators of this receptor , which could lead to new therapeutic approaches for treating allergic and inflammatory diseases.
Antidepressant and Antihistamine Drugs
The isonipecotic acid moiety, which is structurally similar to the piperidine ring in our compound, is found in drugs acting as antidepressants and antihistamines . This suggests that our compound could be explored for its potential use in neuropsychiatric and allergy-related conditions.
PI3 Kinase-Related Disorders
Derivatives of tetrahydroquinazoline have been used to treat disorders arising from abnormal cell growth associated with PI3 kinase, such as cancer, immune disorders, viral infection, and neurological disorders . This indicates that our compound could be a candidate for the development of drugs targeting PI3 kinase pathways.
Hypoglycemic Activity
Some tetrahydroquinazoline derivatives have demonstrated potent hypoglycemic activity . This suggests that our compound could be investigated for its potential use in managing diabetes or other metabolic disorders where controlling blood sugar levels is crucial.
未来方向
Given the biological activity of related quinazoline derivatives , future research could focus on the synthesis and characterization of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide” and its derivatives, as well as exploration of their potential biological activities.
属性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(20-13-15-5-1-4-8-19(15)28-20)25-16-9-11-26(12-10-16)21-17-6-2-3-7-18(17)23-14-24-21/h1,4-5,8,13-14,16H,2-3,6-7,9-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFUTLUMAMODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)
![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)
![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)
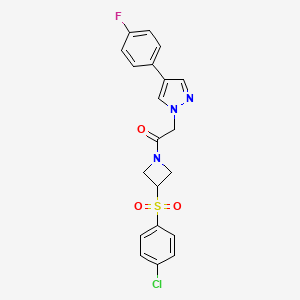
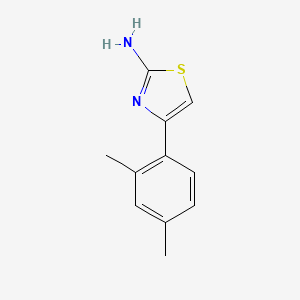
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)
